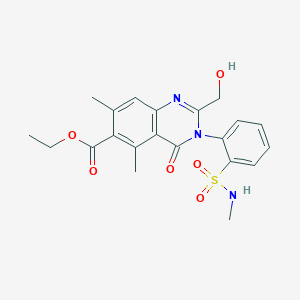
ethyl 2-(hydroxymethyl)-5,7-dimethyl-3-(2-(N-methylsulfamoyl)phenyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
Cat. No. B8427603
M. Wt: 445.5 g/mol
InChI Key: KHPXDOBGSHNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08552015B2
Procedure details


To a stirred solution of 2-hydroxymethyl-5,7-dimethyl-3-(2-methylsulfamoyl-phenyl)-4-oxo-3,4-dihydro-quinazoline-6-carboxylic acid ethyl ester (800 mg, 1.79 mmol), in anhydrous pyridine (20 mL) under a nitrogen atmosphere is added phenyl chloroformate (0.566 mL, 4.5 mmol) in one lot. A gelatinous, white precipitate is formed. The stirred reaction mixture is heated to 80° C. After 45 minutes TLC/LCMS analysis indicates completion of the reaction. The reaction is allowed to cool and evaporated in vacuo to dryness. The residue is partitioned between ethyl acetate and 2 M HCl. The organic phase is separated, dried over anhydrous Na2SO4, and evaporated to give an off-white foam which is dried at high vacuum. The foam is dissolved in anhydrous THF (10 mL) and ethanolamine (2 mL, 33 mmol) is added. The reaction mixture is stirred overnight at room temperature under argon. TLC/LCMS analysis indicates completion of the reaction. The reaction mixture is evaporated in vacuo to dryness and the residue is partitioned between dichloromethane and 2 M HCl. The organic phase is separated, dried over anhydrous Na2SO4 and evaporated in vacuo to give an orange oil. Purification by flash chromatography on silica (gradient elution with ethyl acetate, 50% to 70% to 90%, in cyclohexane) provides the title compound as colourless crystals after drying at high vacuum (872 mg, 1.64 mmol, 91%). Mp 122-125° C.; 1H NMR (400 MHz, CDCl3) 1.41 (3 H, t, J=7 Hz), 2.30 (1 H, bm), 2.43 (3 H, s), 2.67 (3 H, d, J=5 Hz), 2.74 (3 H, s), 3.27 (2 H, m), 3.66 (2 H, bm), 4.45 (2 H, q, J=7 Hz), 4.73 (2 H, m), 4.97 (1 H, bm), 5.31 (1 H, bm), 7.45 (1 H, d, J=8 Hz), 7.49 (1 H, s), 7.71 (1 H, t, J=8 Hz), 7.79 (1 H, m), 8.10 (1 H, d, J=8 Hz); MS m/z (ES+) 533.2 (M+1, 100%); HPLC: retention time=4.313 min, >99%, column Phenomex-Kingsorb C18, 3 cm×4.6 mm ID, solvent system MeCN/H2O (0.1% TFA), gradient 10 to 90% MeCN, 10 min; Detection 254 nm.
Quantity
800 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:31])=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12]=[C:11]([CH2:17][OH:18])[N:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[S:25](=[O:29])(=[O:28])[NH:26][CH3:27])[C:9]2=[O:30])=[O:5])[CH3:2].Cl[C:33](OC1C=CC=CC=1)=[O:34].[CH2:42]([CH2:44][NH2:45])[OH:43]>N1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:31])=[C:8]2[C:13](=[CH:14][C:15]=1[CH3:16])[N:12]=[C:11]([CH2:17][O:18][C:33](=[O:34])[NH:45][CH2:44][CH2:42][OH:43])[N:10]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[S:25](=[O:29])(=[O:28])[NH:26][CH3:27])[C:9]2=[O:30])=[O:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(N(C(=NC2=CC1C)CO)C1=C(C=CC=C1)S(NC)(=O)=O)=O)C
|
|
Name
|
|
|
Quantity
|
0.566 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)CN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred overnight at room temperature under argon
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A gelatinous, white precipitate is formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The stirred reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between ethyl acetate and 2 M HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an off-white foam which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried at high vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The foam is dissolved in anhydrous THF (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is evaporated in vacuo to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between dichloromethane and 2 M HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an orange oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography on silica (gradient elution with ethyl acetate, 50% to 70% to 90%, in cyclohexane)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C(=C2C(N(C(=NC2=CC1C)COC(NCCO)=O)C1=C(C=CC=C1)S(NC)(=O)=O)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

